Benzo[b]thiophene-3-sulfonic acid
Overview
Description
Benzo[b]thiophene-3-sulfonic acid is an aromatic heterocyclic compound that contains both sulfur and benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[b]thiophene-3-sulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of benzo[b]thiophene using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective introduction of the sulfonic acid group at the 3-position of the benzo[b]thiophene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These methods ensure high yields and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzo[b]thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products
The major products formed from these reactions include various substituted benzo[b]thiophene derivatives, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .
Scientific Research Applications
Benzo[b]thiophene-3-sulfonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which benzo[b]thiophene-3-sulfonic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound without the sulfonic acid group.
Benzo[b]thiophene-2-sulfonic acid: A similar compound with the sulfonic acid group at the 2-position.
Thiophene-3-sulfonic acid: A related compound with a simpler thiophene ring structure.
Uniqueness
Benzo[b]thiophene-3-sulfonic acid is unique due to the specific positioning of the sulfonic acid group, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-benzothiophene-3-sulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3S2/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDGZGLZEMZUIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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